Barium dihexacosanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barium dihexacosanoate is a chemical compound that belongs to the class of barium salts. It is formed by the combination of barium ions and dihexacosanoate ions. Barium is an alkaline earth metal, and its compounds are known for their high reactivity and diverse applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium dihexacosanoate can be synthesized through the reaction of barium chloride with hexacosanoic acid. The reaction typically occurs in an aqueous medium, where barium chloride is dissolved in water and then reacted with hexacosanoic acid to form this compound. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where barium chloride and hexacosanoic acid are mixed under controlled conditions. The mixture is then subjected to filtration and purification processes to obtain high-purity this compound. The final product is dried and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

Barium dihexacosanoate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form barium oxide and other by-products.

Reduction: The compound can be reduced under specific conditions to yield barium metal and hexacosanoic acid.

Substitution: This compound can participate in substitution reactions where the dihexacosanoate ion is replaced by other anions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from the reactions of this compound include barium oxide, barium metal, and various substituted barium salts. These products have diverse applications in different fields .

Scientific Research Applications

Barium dihexacosanoate has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential effects on biological systems and its interactions with biological molecules.

Medicine: this compound is investigated for its potential use in medical imaging and diagnostic procedures.

Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of barium dihexacosanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular membranes and proteins, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Barium dihexacosanoate can be compared with other barium salts, such as:

Barium sulfate: Used as a contrast agent in medical imaging.

Barium chloride: Commonly used in laboratory and industrial applications.

Barium nitrate: Used in pyrotechnics and as an oxidizing agent.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its interactions with biological systems set it apart from other barium compounds .

Biological Activity

Barium dihexacosanoate, a barium salt of hexacosanoic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, antioxidant capabilities, and other relevant biological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a long-chain fatty acid (hexacosanoic acid) linked to barium ions. The chemical formula can be represented as C26H52BaO2. This structure contributes to its solubility and interaction with biological membranes, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogenic microorganisms. The compound has shown effectiveness against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 0.5 |

| Staphylococcus aureus | 18 | 0.3 |

| Klebsiella pneumoniae | 12 | 0.8 |

| Salmonella typhi | 14 | 0.6 |

The data indicates that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (mg/mL) |

|---|---|

| DPPH Scavenging | 0.75 |

| ABTS Scavenging | 0.65 |

| Ferric Reducing | 0.80 |

The IC50 values indicate the concentration required to inhibit 50% of the free radicals in each assay. Lower values suggest stronger antioxidant activity.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent study published in Molecules assessed the antimicrobial activity of various long-chain fatty acids, including this compound. The results demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .

- Antioxidant Potential : Another study focused on the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The findings revealed that the compound possesses strong radical scavenging abilities, comparable to known antioxidants like ascorbic acid .

- Toxicological Assessment : Research examining the safety profile of this compound indicated low toxicity levels in vitro, suggesting that it could be safely utilized in pharmaceutical formulations .

Properties

CAS No. |

98978-64-4 |

|---|---|

Molecular Formula |

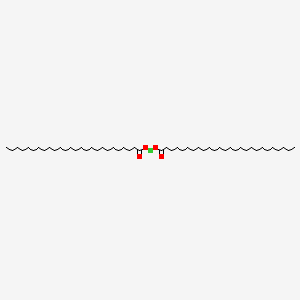

C52H102BaO4 |

Molecular Weight |

928.7 g/mol |

IUPAC Name |

barium(2+);hexacosanoate |

InChI |

InChI=1S/2C26H52O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2 |

InChI Key |

XBOIQDRVJFRECB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.